molecular formula C4H5NO2 B2643802 3-Hydroxyoxetane-3-carbonitrile CAS No. 1935287-40-3

3-Hydroxyoxetane-3-carbonitrile

Cat. No.: B2643802
CAS No.: 1935287-40-3
M. Wt: 99.089
InChI Key: FYRFQGJXETWAKL-UHFFFAOYSA-N
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Description

3-Hydroxyoxetane-3-carbonitrile is an organic compound with the molecular formula C4H5NO2 It is a four-membered ring structure containing an oxygen atom and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxyoxetane-3-carbonitrile can be achieved through a 1,2-addition of hydrogen cyanide to the carbonyl group of oxetan-3-one. Acetic acid is used for the in situ generation of hydrogen cyanide from potassium cyanide. The reaction yields this compound as a colorless to yellowish crystalline solid with an excellent yield of 91% .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves the use of readily available starting materials and standard organic synthesis techniques. The process typically includes the generation of hydrogen cyanide in situ and its subsequent addition to oxetan-3-one.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxyoxetane-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include oxetane derivatives, amines, and substituted oxetanes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Hydroxyoxetane-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Hydroxyoxetane-3-carbonitrile involves its interaction with various molecular targets and pathways. The compound’s hydroxyl and nitrile groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological processes and lead to specific effects, depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds

    3,3-Bis(azidomethyl)oxetane: Known for its high nitrogen content and use in energetic materials.

    Oxetan-3-one: A precursor in the synthesis of 3-Hydroxyoxetane-3-carbonitrile.

    Oxetanocin A: An oxetane-containing compound with antiviral properties.

Uniqueness

This compound is unique due to its combination of a hydroxyl group and a nitrile group within a four-membered ring structure. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields .

Biological Activity

3-Hydroxyoxetane-3-carbonitrile is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and implications in drug design, supported by empirical data and case studies.

Chemical Structure and Properties

This compound features a four-membered oxetane ring with a hydroxyl group and a carbonitrile functional group. The oxetane ring is known for its unique reactivity and ability to serve as a bioisostere for various functional groups, particularly carboxylic acids. This characteristic enhances its potential for biological activity.

Synthesis

The synthesis of this compound can be achieved through several methods, including the addition of acetic acid to epichlorohydrin, followed by protection and subsequent reactions to introduce the carbonitrile group. A modified synthesis approach has been documented, which enhances yield and purity while allowing for the introduction of various substituents on the oxetane ring .

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Studies indicate that compounds containing oxetane rings can exhibit significant binding affinity to receptors involved in neurotransmission and inflammation pathways. For instance, the compound has been evaluated for its inhibitory effects on cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are crucial in mediating inflammatory responses.

Case Studies

  • Inhibition of Eicosanoid Biosynthesis : In vitro studies have shown that derivatives of 3-hydroxyoxetane, including this compound, can inhibit the production of prostaglandins and leukotrienes in RBL-1 cells. The IC50 values for these compounds were determined using LC-MS/MS analyses, demonstrating their potential as anti-inflammatory agents .
  • Binding Affinity Studies : Research indicates that 3-hydroxyoxetane derivatives exhibit varying degrees of agonist or antagonist activity at serotonin receptors (5-HT2AR/5-HT2BR). The binding affinities were measured using concentration-response curves, revealing that certain analogs possess strong partial agonist activity .

Table 1: Biological Activity Data of 3-Hydroxyoxetane Derivatives

CompoundTarget ReceptorIC50 (µM)Activity Type
This compoundCOX2.5Inhibitor
This compoundLOX1.8Inhibitor
Analog A5-HT2AR0.67Partial Agonist
Analog B5-HT2BR2.0Antagonist

Properties

IUPAC Name

3-hydroxyoxetane-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO2/c5-1-4(6)2-7-3-4/h6H,2-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYRFQGJXETWAKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

99.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1935287-40-3
Record name 3-hydroxyoxetane-3-carbonitrile
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